molecular formula C19H20N4O5S2 B2865939 1-((4-methoxyphenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 923468-12-6

1-((4-methoxyphenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2865939
CAS No.: 923468-12-6
M. Wt: 448.51
InChI Key: SLTDZPXQFUFAHN-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 4-methoxyphenylsulfonyl group at position 1 and a carboxamide linkage to a 1,3,4-oxadiazole ring bearing a thiophen-2-yl moiety at position 4. Its molecular formula is C₂₀H₂₁N₅O₅S₂, with a molecular weight of 475.54 g/mol.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-27-14-4-6-15(7-5-14)30(25,26)23-10-8-13(9-11-23)17(24)20-19-22-21-18(28-19)16-3-2-12-29-16/h2-7,12-13H,8-11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTDZPXQFUFAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-methoxyphenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a novel derivative that combines multiple pharmacologically active moieties. The oxadiazole scaffold has been widely studied for its diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : Piperidine ring with a carboxamide functional group.
  • Substituents :
    • A 4-methoxyphenyl sulfonyl group.
    • A thiophen-2-yl group attached to a 1,3,4-oxadiazole unit.

This unique combination is expected to enhance the biological activity through synergistic effects.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities:

  • Anticancer Activity :
    • Studies show that derivatives of oxadiazoles can induce apoptosis in cancer cell lines such as MCF-7 and U-937. For instance, some derivatives have demonstrated IC50 values in the micromolar range against these cell lines, indicating significant cytotoxicity .
    • The mechanism often involves the activation of apoptotic pathways, including increased expression of p53 and caspase activation .
  • Antimicrobial Properties :
    • Compounds similar to the one have shown promising results against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus .
    • The ability to inhibit biofilm formation further highlights their potential as therapeutic agents .
  • Other Biological Activities :
    • The compound may also exhibit anti-inflammatory and neuroprotective properties based on the activities observed in related oxadiazole derivatives .

Anticancer Studies

A comparative analysis of various oxadiazole derivatives has revealed that modifications at specific positions can significantly enhance their anticancer efficacy. For instance:

CompoundCell LineIC50 (μM)Mechanism
5aMCF-70.65Apoptosis induction via p53 activation
5bU-9372.41Caspase activation leading to cell death

These findings suggest that structural modifications can lead to improved selectivity and potency against cancer cells .

Antimicrobial Evaluation

In vitro studies have showcased the antimicrobial potential of similar compounds:

CompoundPathogenMIC (μg/mL)MBC (μg/mL)
7bStaphylococcus aureus0.220.25
10Escherichia coli0.300.35

These results indicate that the compound's sulfonamide group may play a crucial role in its antimicrobial activity .

Case Studies

Several case studies have documented the biological effects of oxadiazole-containing compounds:

  • Case Study on Anticancer Activity :
    A study evaluated a series of oxadiazole derivatives on breast cancer cell lines, revealing that compounds with electron-withdrawing groups exhibited enhanced activity compared to their analogs .
  • Case Study on Antimicrobial Efficacy :
    A comprehensive evaluation of pyrazole derivatives showed significant bactericidal activity against multi-drug resistant strains, suggesting that modifications similar to those in our compound could lead to effective treatments for resistant infections .

Comparison with Similar Compounds

Analogs with Varied Amide Substituents

Compounds 8m , 8n , 8g , 8h , and others () share the 1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl-1,3,4-oxadiazole backbone but differ in the amide-linked aryl/heteroaryl groups. Key differences in physical properties and substituent effects are summarized below:

Compound ID Amide Substituent Yield (%) Melting Point (°C) Molecular Formula Key Structural Features
Target Compound 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl - - C₂₀H₂₁N₅O₅S₂ Thiophene-oxadiazole hybrid
8m 2-Methoxyphenyl 78 108–110 C₂₄H₂₈N₄O₅S₂ Electron-rich methoxy group
8n Methyl 5-methylbenzoate 79 180–182 C₂₆H₃₀N₄O₅S₂ Ester functionality for lipophilicity
8g o-Tolyl 89 104–106 C₂₄H₂₈N₄O₅S₂ Steric hindrance from methyl group
8h m-Tolyl 85 146–148 C₂₄H₂₈N₄O₅S₂ Meta-substitution for altered binding
7q 4-Ethoxyphenyl 68 70–72 C₂₄H₂₇ClN₄O₅S₂ Ethoxy group for enhanced solubility

Key Observations :

  • Thiophene vs. Aryl Groups : The target compound’s thiophene-oxadiazole moiety may offer stronger π-π interactions compared to purely aromatic substituents (e.g., 8m, 8h) .
  • Substituent Effects : Electron-donating groups (e.g., methoxy in 8m) improve solubility, while lipophilic groups (e.g., methyl benzoate in 8n) enhance membrane permeability .

Analogs with Modified Sulfonyl Groups

Replacing the 4-methoxyphenylsulfonyl group with electron-withdrawing substituents (e.g., chlorine) alters electronic properties and target affinity:

Compound ID Sulfonyl Group Molecular Formula Key Differences
Target Compound 4-Methoxyphenylsulfonyl C₂₀H₂₁N₅O₅S₂ Electron-donating methoxy group
7k, 7l, 7m 4-Chlorophenylsulfonyl C₂₄H₂₇ClN₄O₄S₂ Electron-withdrawing chlorine increases reactivity
4–9 to 4–12 3-Fluoro/3-Chloro/3-Bromo/m-Tolyl C₂₃H₂₂FN₅O₃S₂ (e.g.) Halogen substitution enhances halogen bonding

Key Observations :

  • Bioactivity : Chlorophenylsulfonyl derivatives (7k, 7l) in showed moderate bioactivity in unspecified assays, suggesting substituent-dependent potency .

Analogs with Heterocycle Variations

Replacing the 1,3,4-oxadiazole or thiophene rings modifies aromaticity and hydrogen-bonding capacity:

Compound ID Heterocycle Modification Molecular Formula Key Features
Target Compound 1,3,4-Oxadiazole + thiophene C₂₀H₂₁N₅O₅S₂ Dual heterocyclic system
P321-0691 1,3,4-Oxadiazole + furan C₂₀H₂₂N₄O₄ Furan’s lower aromaticity vs. thiophene
2-Thiophenefentanyl Piperidine + thiophene carboxamide C₂₃H₂₅N₃OS Opioid activity via thiophene substitution

Key Observations :

  • Thiophene vs. Furan : Thiophene’s sulfur atom provides stronger aromatic interactions than furan’s oxygen, as seen in 2-thiophenefentanyl’s enhanced binding affinity .
  • Biological Relevance : Heterocycle modifications in analogs like P321-0691 () highlight the role of ring electronegativity in pharmacokinetics .

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